molecular formula C15H11NO2S3 B2838857 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide CAS No. 1421449-38-8

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

Cat. No. B2838857
M. Wt: 333.44
InChI Key: YGPJHOOXXQQTHY-UHFFFAOYSA-N
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Description

“N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide” is a thiophene-based compound . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

This compound was obtained by the reaction of thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine . Characterization was carried out using X-ray diffraction, spectroscopic techniques, and elemental analyses .


Molecular Structure Analysis

The molecular structure of this compound is based on the thiophene nucleus, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Intramolecular Diels–Alder Reaction

  • Application: The thiophene nucleus in compounds like N-(2-Thienyl)allene carboxamides, which share a similar molecular structure, acts as a diene or a dienophile in the Intramolecular Diels–Alder reaction. This reaction is significant in the synthesis of complex organic compounds (Himbert, Schlindwein, & Maas, 1990).

Antimicrobial Activity and Molecular Docking Studies

  • Application: Compounds like N-(thiophen-2-ylmethyl)thiophene-2-carboxamide have been found to exhibit effective antibacterial activity against various microorganisms. Additionally, molecular docking studies have been conducted to understand the binding nature of such compounds with lung cancer proteins (Çakmak et al., 2022).

Synthesis of Novel Immunosuppressive Butenamides

  • Application: Research has explored the synthesis of novel butenamides utilizing derivatives of thiophene-carboxamide, which display immunosuppressive activity towards proliferating T-lymphocytes. This has implications in the development of new immunosuppressive drugs (Axton et al., 1992).

Synthesis of N-Monosubstituted Thioamides

  • Application: A method for synthesizing N-monosubstituted thioamides from carboxylic acid chlorides and primary amines involves using thiophene-carboxamide derivatives. This method is crucial in organic synthesis, offering high overall yields of thioamides (Debruin & Boros, 1990).

Inhibitors of Cholinesterase Enzymes

  • Application: Thiophene-2-carboxamide Schiff base derivatives have been explored as potential inhibitors of cholinesterase enzymes, which are significant in treating neurodegenerative diseases like Alzheimer's (Kausar et al., 2021).

Synthesis of NBD Poly(ester−amide)s

  • Application: NBD dicarboxylic acid derivatives containing thiophene-2-carboxamide groups have been synthesized and their photochemical properties explored. This is relevant in the field of polymer science and materials engineering (Tsubata, Uchiyama, Kameyama, & Nishikubo, 1997).

Solid-State NMR and Electronic Structure Calculations

  • Application: The molecular structure and polymorphism of compounds like 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, which have similarities with thiophene-2-carboxamide, have been studied using solid-state NMR and electronic structure calculations. This is important in the field of solid-state chemistry and materials science (Smith, Xu, & Raftery, 2006).

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S3/c17-14(11-3-1-7-19-11)12-6-5-10(21-12)9-16-15(18)13-4-2-8-20-13/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPJHOOXXQQTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

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